molecular formula C13H13NO3 B14068623 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid CAS No. 423120-02-9

6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid

Cat. No.: B14068623
CAS No.: 423120-02-9
M. Wt: 231.25 g/mol
InChI Key: MNMDMPKCLQCVPF-UHFFFAOYSA-N
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Description

6-Methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid is a bicyclic heterocyclic compound featuring a pyridine core substituted with methyl, phenyl, and carboxylic acid groups. Its structure combines aromatic (phenyl) and non-aromatic (dihydropyridine) moieties, making it a versatile scaffold in medicinal chemistry. This compound belongs to the dihydropyridine (DHP) family, which is known for bioactivity in modulating ion channels and enzymes .

Properties

CAS No.

423120-02-9

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-8-12(13(16)17)10(7-11(15)14-8)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,14,15)(H,16,17)

InChI Key

MNMDMPKCLQCVPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Optimization of Cyclization Conditions

Recent studies have explored the use of microwave irradiation to enhance reaction efficiency. By reducing the cyclization time from several hours to 20–30 minutes, microwave-assisted synthesis improves yields to 70–75% while maintaining high purity. Additionally, substituting TFA with greener catalysts like citric acid or p-toluenesulfonic acid (PTSA) has shown promise in reducing environmental impact without compromising yield.

Multi-Component Condensation Approaches

The Biginelli reaction, a well-established multi-component reaction, has been adapted for synthesizing dihydropyridine derivatives. While traditionally used for dihydropyrimidines, modifications involving urea instead of thiourea enable the preparation of 2-oxo-dihydropyridines. A representative procedure involves the condensation of benzaldehyde, ethyl acetoacetate, and urea in ethanol catalyzed by hydrochloric acid.

Reaction Mechanism and Conditions

The reaction proceeds via the formation of a Knoevenagel adduct between benzaldehyde and ethyl acetoacetate, followed by nucleophilic attack by urea to generate a tetrahedral intermediate. Cyclization and dehydration then yield the dihydropyridine ring. Key parameters include:

  • Solvent : Ethanol or methanol (reflux, 70–80°C).
  • Catalyst : HCl (1–2 mol%) or Lewis acids like FeCl3.
  • Reaction Time : 4–6 hours for completion.

This method offers yields of 60–70%, with the advantage of simplicity and readily available starting materials. However, the necessity for acidic conditions limits compatibility with acid-sensitive functional groups.

Modifications for Enhanced Efficiency

Incorporating ultrasonic irradiation has been reported to accelerate the reaction, achieving completion within 1–2 hours with yields up to 80%. Furthermore, replacing homogeneous catalysts with heterogeneous solid acids (e.g., zeolites) facilitates easier product isolation and catalyst recycling.

Greener Synthesis Protocols

Solvent-Free and Microwave-Assisted Methods

Emerging eco-friendly protocols emphasize solvent-free conditions or the use of biodegradable solvents like cyclopentyl methyl ether (CPME). In one approach, a mixture of benzaldehyde, ethyl acetoacetate, and urea is ground mechanically in the presence of silica-supported sulfuric acid, yielding the target compound in 65–75% yield after 30 minutes. Microwave irradiation further enhances this method, reducing energy consumption and reaction times.

Biocatalytic Routes

Enzymatic catalysis using lipases or proteases in aqueous media has been explored as a sustainable alternative. For example, Candida antarctica lipase B (CAL-B) catalyzes the cyclocondensation of substrates at 40°C, yielding this compound with 55–60% efficiency. While yields are moderate, this method eliminates the need for toxic solvents and harsh acids.

Comparative Analysis of Synthetic Methods

The table below summarizes key preparation methods, highlighting their advantages and limitations:

Method Conditions Yield Catalyst Key Advantage
Cyclization DMF, 120°C, 6 hrs 50–65% Trifluoroacetic acid High regioselectivity
Biginelli Condensation Ethanol, HCl, reflux, 4 hrs 60–70% Hydrochloric acid Simple setup
Microwave-Assisted Solvent-free, 150°C, 20 mins 70–75% Silica-SO3H Rapid reaction
Biocatalytic Water, 40°C, 24 hrs 55–60% CAL-B lipase Environmentally benign

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s signaling activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid with structurally and functionally related compounds, highlighting key differences in substituents, physicochemical properties, and biological activities.

Structural Analogs

Compound Name Substituents (vs. Target Compound) Molecular Formula CAS Number Key Features
This compound (Target) R1 = CH3, R2 = C6H5, R3 = COOH C13H13NO3 Not provided Carboxylic acid group enhances polarity; potential for hydrogen bonding.
Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate R3 = COOEt (ester) C14H16N2O3 5395-36-8 Ethyl ester improves lipophilicity; used in GABAA receptor studies .
4-(2-Chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid R2 = 2-Cl-C6H4 C13H12ClNO3 423120-06-3 Chlorine substituent increases molecular weight (265.69 g/mol) and electron-withdrawing effects .
2-Oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid R1 = H, R2 = H C6H7NO3 151255 (CID) Simpler structure lacking methyl and phenyl groups; reduced steric bulk .

Functional and Pharmacological Differences

  • Bioactivity: The ethyl ester derivative (CAS 5395-36-8) exhibits enhanced membrane permeability due to its ester group, making it more suitable for in vivo studies targeting GABAA receptors . The simplified analog (CID 151255) lacks the methyl and phenyl groups, likely reducing receptor selectivity compared to the target compound .
  • Physicochemical Properties :

    • The target compound’s carboxylic acid group (pKa ~4-5) increases solubility in aqueous media compared to ester derivatives .
    • The ethyl ester derivative (logP ~2.1) is more lipophilic than the carboxylic acid (logP ~1.3), favoring blood-brain barrier penetration .

Research Findings

  • Synthetic Utility : The pyridine/pyrimidine core is a common motif in drug discovery. For example, monastrol (a DHPM derivative) inhibits kinesin Eg5, highlighting the scaffold’s versatility .

Limitations and Gaps

  • Pharmacokinetic data (e.g., metabolic stability, toxicity) for the target compound are sparse.
  • The chlorophenyl analog’s biological activity remains uncharacterized in the provided evidence .

Biological Activity

6-Methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid (CAS Number: 423120-02-9) is a heterocyclic compound that exhibits a range of biological activities. This article reviews its biological properties, including its potential as an antiviral, anti-inflammatory, and anticancer agent, supported by various research studies and findings.

The molecular formula of this compound is C13H13NO3C_{13}H_{13}NO_{3} with a molecular weight of approximately 231.25 g/mol. Its structure includes a pyridine ring substituted with a phenyl group and a carboxylic acid moiety.

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties. For instance, studies have shown that certain heterocyclic derivatives containing the β-amino acid moiety demonstrate antiviral activity against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV) .

Table 1: Antiviral Activity of Derivatives

CompoundVirus TargetEC50 (μg/mL)Activity Type
Compound 1Tobacco Mosaic Virus500Antiviral
Compound 2Herpes Simplex Virus20Antiviral

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Preliminary studies have evaluated its effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs such as diclofenac and celecoxib, indicating their potential therapeutic use in inflammatory conditions .

Table 2: Inhibition of COX Enzymes

CompoundCOX TypeIC50 (μM)
Compound ACOX-119.45 ± 0.07
Compound BCOX-223.8 ± 0.20

Anticancer Activity

The antiproliferative effects of this compound have been investigated on various cancer cell lines. Studies have reported that certain derivatives exhibit significant cytotoxicity against glioma cell lines, suggesting their potential as anticancer agents .

Case Study: Glioma Cell Line
In a study conducted by Treptow et al., fatty acid derivatives of the compound were tested for their antiproliferative activity against C6 rat glioma cells. The results indicated a dose-dependent response with notable reductions in cell viability at higher concentrations.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl group and variations in the carboxylic acid moiety have been shown to enhance specific activities, particularly antiviral and anti-inflammatory effects .

Table 3: SAR Insights

ModificationEffect on Activity
Alkyl substitutionIncreased antiviral potency
HalogenationEnhanced anti-inflammatory effects

Q & A

Q. What are the established synthetic routes for 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid?

The compound is synthesized via multi-step protocols. A key method involves condensation of N'-arylidene intermediates with succinic anhydride in refluxing p-xylene, followed by recrystallization from ethanol . Another approach uses Biginelli reactions, where aromatic aldehydes, ethyl acetoacetate, and thioureas are condensed in one-pot reactions to form pyrimidine intermediates . Cyclization steps with catalysts (e.g., palladium or copper) in solvents like DMF are also common for related structures .

Key Methodological Steps:

  • Step 1: Prepare intermediates via Biginelli or similar condensation reactions.
  • Step 2: Reflux with anhydrides or cyclizing agents.
  • Step 3: Purify via recrystallization or chromatography.

Example Reaction Conditions:

ReagentSolventTemperatureTimeYield (%)
Succinic anhydridep-xyleneReflux5–7 h70–85
Palladium catalystDMF80°C12 h60–75

Reference:

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to assign protons and carbons, particularly distinguishing dihydro-pyridine ring protons (δ 2.5–3.5 ppm) and phenyl groups (δ 7.2–7.6 ppm) .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., m/z 287.1 for C₁₄H₁₃NO₃).
  • X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for analogous dihydro-pyridine derivatives .

Reference:

Advanced Research Questions

Q. How do substituent modifications influence bioactivity in SAR studies?

Systematic substitution at the phenyl (C4) and methyl (C6) positions alters biological activity. For example:

  • Phenyl group substitution: Fluorination (e.g., 4-fluorophenyl) enhances antimicrobial activity in related compounds .
  • Methyl group replacement: Larger alkyl groups (e.g., isopropyl) reduce solubility but improve metabolic stability .

Q. How can conflicting data in synthesis yields or analytical results be resolved?

Discrepancies often arise from reaction conditions or purity assessment methods. For example:

  • Yield variability: Lower yields in scaled-up reactions may stem from inefficient mixing or side reactions. Optimize catalyst loading (e.g., 5 mol% Pd vs. 10 mol%) .
  • Analytical contradictions: Use orthogonal techniques (e.g., HPLC purity vs. NMR integration) to resolve inconsistencies.

Case Study:

  • A study reported 85% purity via HPLC but 92% via ¹H NMR. This discrepancy was traced to residual solvent peaks in NMR .

Reference:

Q. What mechanistic insights exist for its reactivity in cyclization reactions?

Cyclization proceeds via enolate intermediates, as shown in Biginelli-type reactions. Key steps:

Knoevenagel condensation: Aldehyde and β-ketoester form α,β-unsaturated intermediates.

Nucleophilic attack: Thiourea or hydrazine derivatives attack the α,β-system.

Ring closure: Acid or base catalysis facilitates dihydro-pyridine formation .

Mechanistic Evidence:

  • DFT calculations for analogous compounds suggest a six-membered transition state with ΔG‡ ≈ 25 kcal/mol .

Reference:

Q. How is biological activity evaluated in preclinical models?

  • Antimicrobial assays: MIC values against S. aureus and E. coli via broth microdilution .
  • Anticancer screening: MTT assays in cancer cell lines (e.g., MCF-7, A549), with IC₅₀ values normalized to cisplatin controls .
  • Enzyme inhibition: Fluorescence-based assays (e.g., COX-2 inhibition at λₑₓ 535 nm) .

Reference:

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